molecular formula C17H16O5 B096654 Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate CAS No. 18142-19-3

Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate

Cat. No. B096654
CAS RN: 18142-19-3
M. Wt: 300.3 g/mol
InChI Key: CEDRFBVQPVHLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate is a natural compound isolated from the fungus Cadina sp. It has attracted attention from researchers due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms such as inhibition of inflammatory mediators, induction of apoptosis, and inhibition of cell proliferation.

Biochemical And Physiological Effects

Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been shown to have neuroprotective and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate in lab experiments is its natural origin, which makes it a potential alternative to synthetic compounds. However, one of the limitations is the difficulty in obtaining the compound in large quantities due to its low yield during extraction.

Future Directions

There are several future directions for the research on Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate. One possible direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the development of more efficient extraction and purification methods to obtain the compound in larger quantities. Furthermore, the investigation of the structure-activity relationship of Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate could lead to the development of more potent analogs with improved biological activities.

Synthesis Methods

The synthesis of Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate involves the extraction of the compound from the fungus Cadina sp. The extraction process is carried out using various solvents such as ethyl acetate, chloroform, and methanol. The extracted compound is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been extensively studied for its potential applications in medicine. It has been reported to exhibit various biological activities such as anti-inflammatory, anticancer, antifungal, and antibacterial activities. It has also been found to have neuroprotective and antioxidant properties. In addition, Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been investigated for its potential applications in agriculture as a natural pesticide and fungicide.

properties

CAS RN

18142-19-3

Product Name

Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

(3,3,7,11-tetramethyl-9,10-dioxo-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12)-tetraen-5-yl) acetate

InChI

InChI=1S/C17H16O5/c1-7-6-10(21-9(3)18)13-12-11(7)15(20)14(19)8(2)16(12)22-17(13,4)5/h6H,1-5H3

InChI Key

CEDRFBVQPVHLHQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)OC(=O)C

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)OC(=O)C

Origin of Product

United States

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